![molecular formula C13H13Cl3O4 B589219 Etacrynic acid impurity B [EP] CAS No. 27929-18-6](/img/structure/B589219.png)
Etacrynic acid impurity B [EP]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Etacrynic Acid Impurity B [EP] is a chemical compound with the molecular formula C13H13Cl3O4 and a molecular weight of 339.6 . The chemical name for this compound is 2- (2, 3-Dichloro-4- (2- (chloromethyl)butanoyl)phenoxy)acetic acid . It is related to Ethacrynic Acid and is used for Quality Control (QC), Quality Assurance (QA) during commercial production of Ethacrynic Acid and its related formulations .
Molecular Structure Analysis
The molecular structure of Etacrynic Acid Impurity B [EP] can be represented by the SMILES notation: O=C (O)COC1=CC=C (C (C (CCl)CC)=O)C (Cl)=C1Cl . The InChI representation is: InChI=1S/C12H12Cl2O4/c1-2-3-8 (15)7-4-5-9 (12 (14)11 (7)13)18-6-10 (16)17/h4-5H,2-3,6H2,1H3, (H,16,17) .Wissenschaftliche Forschungsanwendungen
Importance of Impurity Analysis in Pharmaceuticals
Regulatory Guidelines and Analytical Methodologies : Impurity profiling and degradation studies are crucial in pharmaceutical research for ensuring drug safety and efficacy. According to ICH guidelines, understanding impurities in new drug substances and products is essential for regulatory approval. Advanced analytical techniques, such as HPLC, GC, and mass spectrometry, are employed for the identification, quantification, and characterization of impurities. These methodologies aid in the development of safer and more effective pharmaceuticals (Deshpande, Bhalerao, & Pabale, 2022).
Impurities in Materials Science
Impact on Material Properties : The presence of impurities can significantly affect the mechanical, chemical, and physical properties of materials, such as metals and semiconductors. Research into the microstructural location of impurities in polar ice, for example, demonstrates how even negligible concentrations of chemical loads can influence macro- and micro-scale deformation behavior. This highlights the critical role of impurity analysis in understanding and manipulating material properties for various applications (Stoll et al., 2021).
Impurities in Environmental and Industrial Processes
Hydrometallurgy Techniques for Impurity Removal : In the context of producing solar-grade silicon from metallurgical-grade silicon, hydrometallurgy techniques are investigated for their effectiveness in removing impurities. These techniques, which include leaching processes and the addition of oxidizing agents, are crucial for improving the purity of materials used in solar cells and other semiconductor devices. Such research underscores the importance of impurity removal technologies in enhancing the performance and sustainability of materials used in energy and electronics industries (Xi et al., 2021).
Eigenschaften
IUPAC Name |
2-[2,3-dichloro-4-[2-(chloromethyl)butanoyl]phenoxy]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13Cl3O4/c1-2-7(5-14)13(19)8-3-4-9(12(16)11(8)15)20-6-10(17)18/h3-4,7H,2,5-6H2,1H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJIDNPIXCADRJY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CCl)C(=O)C1=C(C(=C(C=C1)OCC(=O)O)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Cl3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Hbu9J7V4FZ | |
CAS RN |
27929-18-6 |
Source


|
| Record name | 2-(2,3-Dichloro-4-(2-(chloromethyl)-1-oxobutyl)phenoxy)acetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027929186 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(2,3-DICHLORO-4-(2-(CHLOROMETHYL)-1-OXOBUTYL)PHENOXY)ACETIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HBU9J7V4FZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Chloro-3-(piperazin-1-yl)benzol[d]isothiazole-d8](/img/structure/B589136.png)
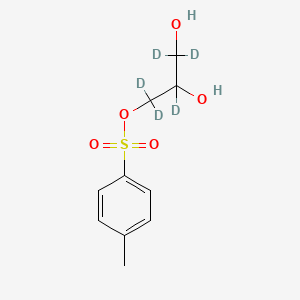

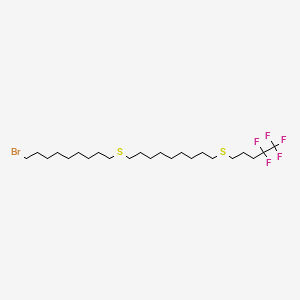
![9-[9-(4,4,5,5,5-Pentafluoropentylsulfanyl)nonylsulfanyl]nonan-1-ol](/img/structure/B589145.png)

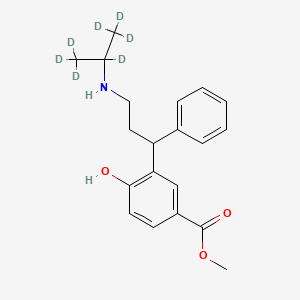
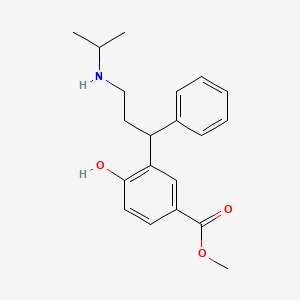
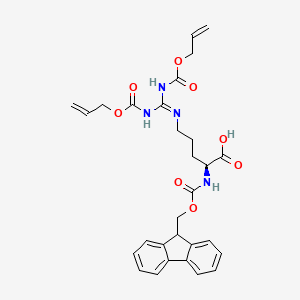
![2-[(E)-Formyldiazenyl]pentanedioic acid](/img/structure/B589153.png)

![2-[4-(Benzyloxy)phenyl-3-methoxy-]-1-(1-pyrrolidinyl)-ethanone](/img/structure/B589159.png)